1-bromo-4-[4-(4-phenylphenyl)phenyl]benzene
Overview
Description
4-Bromo-1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl is an organic compound with the molecular formula C24H17Br It is a derivative of quaterphenyl, where a bromine atom is substituted at the 4-position of the quaterphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl can be achieved through several methods. One common approach involves the bromination of 1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under reflux conditions in an organic solvent like chloroform or carbon tetrachloride .
Industrial Production Methods
Industrial production of 4-Bromo-1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quaterphenyl derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate and phosphine ligands.
Major Products
Substitution Products: Various substituted quaterphenyl derivatives depending on the nucleophile used.
Oxidation Products: Quaterphenyl derivatives with different oxidation states.
Coupling Products: Larger aromatic systems formed through coupling reactions.
Scientific Research Applications
4-Bromo-1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-Bromo-1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl involves its interaction with molecular targets through its bromine atom and aromatic structure. It can participate in various chemical reactions, forming intermediates that interact with biological molecules or other chemical entities. The pathways involved depend on the specific application and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
4,4’‘-Dibromo-1,1’4’,1’'-terphenyl: Similar structure with two bromine atoms.
4-Bromo-1-butene: A simpler brominated compound with different applications.
4-Bromo-1,1’4’,1’‘4’‘,1’‘’-quaterphenyl: The compound of interest.
Uniqueness
4-Bromo-1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl is unique due to its specific substitution pattern and the resulting electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis .
Properties
IUPAC Name |
1-bromo-4-[4-(4-phenylphenyl)phenyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Br/c25-24-16-14-23(15-17-24)22-12-10-21(11-13-22)20-8-6-19(7-9-20)18-4-2-1-3-5-18/h1-17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMHNTVOXQOWMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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